molecular formula C19H22FN3O2S B7479172 CID 20974829

CID 20974829

Katalognummer B7479172
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: ZJFJZQUYQGRNAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 20974829, also known as N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has shown promising results in various preclinical studies.

Wirkmechanismus

CID 20974829 is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of various diseases. CID 20974829 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways. This, in turn, leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CID 20974829 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, CID 20974829 has been shown to inhibit the activity of CK2, leading to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cell proliferation and survival. In inflammation research, CID 20974829 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. In neurodegenerative disorders, CID 20974829 has been shown to improve cognitive function and reduce neuroinflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

CID 20974829 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Another advantage is its ability to inhibit the growth of cancer cells and reduce inflammation in animal models, which makes it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

CID 20974829 has several potential future directions, including further preclinical and clinical studies to evaluate its therapeutic potential in various diseases. In cancer research, CID 20974829 could be further evaluated as a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. In inflammation research, CID 20974829 could be further evaluated as a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, CID 20974829 could be further evaluated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.

Synthesemethoden

The synthesis of CID 20974829 involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The synthesis begins with the reaction of 2-amino-3-chloropyridine with 4-hydroxy-3-fluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of reactions, including esterification, amidation, and cyclization, to obtain the final product. The purity of CID 20974829 is typically achieved by using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

CID 20974829 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CID 20974829 has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, CID 20974829 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorders, CID 20974829 has been shown to improve cognitive function and reduce neuroinflammation in animal models.

Eigenschaften

IUPAC Name

1-(4-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJZQUYQGRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.